molecular formula C12H16N2O2 B3899827 N'-butanoyl-4-methylbenzohydrazide

N'-butanoyl-4-methylbenzohydrazide

Cat. No.: B3899827
M. Wt: 220.27 g/mol
InChI Key: JZYMJZRARNYCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Butanoyl-4-methylbenzohydrazide is a benzohydrazide derivative characterized by a 4-methylbenzoyl core functionalized with a butanoyl hydrazide moiety. Benzohydrazides are typically synthesized via condensation reactions between hydrazides and carbonyl-containing reagents (e.g., aldehydes, acyl chlorides) . For this compound, the likely synthetic route involves reacting 4-methylbenzohydrazide with butanoyl chloride under basic conditions, analogous to procedures described for similar derivatives (e.g., using benzoyl chloride in NaOH) .

Benzohydrazides are pharmacologically relevant due to their diverse bioactivities, including antimicrobial, enzyme inhibitory, and metal-chelating properties .

Properties

IUPAC Name

N'-butanoyl-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-4-11(15)13-14-12(16)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYMJZRARNYCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-butanoyl-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

4-methylbenzohydrazide+butanoyl chlorideN’-butanoyl-4-methylbenzohydrazide\text{4-methylbenzohydrazide} + \text{butanoyl chloride} \rightarrow \text{N'-butanoyl-4-methylbenzohydrazide} 4-methylbenzohydrazide+butanoyl chloride→N’-butanoyl-4-methylbenzohydrazide

Industrial Production Methods

In an industrial setting, the production of N’-butanoyl-4-methylbenzohydrazide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-butanoyl-4-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-butanoyl-4-methylbenzohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antidiabetic activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N’-butanoyl-4-methylbenzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antioxidant properties are linked to its capacity to neutralize reactive oxygen species.

Comparison with Similar Compounds

Table 2: Bioactivity Comparison of Benzohydrazide Derivatives

Compound Type Bioactivity IC₅₀/EC₅₀ (µM) Key References
N'-Butanoyl-4-methylbenzohydrazide Predicted: Antimicrobial, enzyme inhibition Inferred: 10–50
MAO/β-Secretase Inhibitors () Monoamine oxidase (MAO) inhibition 0.5–5.0
Antimicrobial Derivatives () Antibacterial, antifungal 12–100
Metal Complexes () Oxidovanadium(V) complexes for diabetes Not quantified

Key Observations:

  • Enzyme Inhibition: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) show potent MAO inhibition (IC₅₀: 0.5–5.0 µM) . The butanoyl group’s electron-donating nature may reduce binding affinity compared to these derivatives.
  • Antimicrobial Activity: Compounds with trifluoromethyl or bulky aryl groups (e.g., ) exhibit moderate activity (EC₅₀: 12–100 µM). The butanoyl group’s lipophilicity could enhance penetration into microbial membranes, improving efficacy .
Structural and Crystallographic Insights
  • Dihedral Angles: In (E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide, the dihedral angle between the two phenyl rings is 88.45°, indicating near-perpendicular orientation . This compound’s butanoyl chain may introduce torsional strain, altering this angle and affecting packing efficiency.
  • Intermolecular Interactions: Stabilizing interactions (e.g., N–H···O hydrogen bonds in ) are critical for crystal stability. The butanoyl group’s flexibility might reduce such interactions compared to rigid aromatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-butanoyl-4-methylbenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-butanoyl-4-methylbenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.